4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This compound features a bromofuran and a furan moiety, which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One possible route could be:
Formation of the Bromofuran Moiety: Starting with furan, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thiol in the presence of a base.
Coupling Reactions: The bromofuran and thiazepane intermediates can be coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings can undergo oxidation reactions to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromofuran moiety can be substituted with various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiazepane rings could facilitate binding to specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-chlorofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane: Similar structure with a chlorine atom instead of bromine.
4-(5-bromofuran-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
4-(5-bromofuran-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is unique due to the presence of both bromofuran and furan moieties, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c15-13-4-3-11(19-13)14(17)16-6-5-12(20-9-7-16)10-2-1-8-18-10/h1-4,8,12H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXCNLADMZMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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